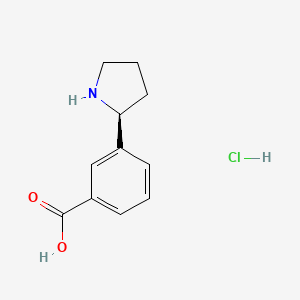

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(2S)-pyrrolidin-2-yl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVCFTFXCAGXRM-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of S 3 Pyrrolidin 2 Yl Benzoic Acid Hydrochloride in Fundamental Chemical Research

Development and Evaluation as an Organocatalyst in Asymmetric Transformations

Versatility in Other Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

There is a lack of specific published research demonstrating the versatility of (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride as a catalyst or ligand in a range of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. While related proline and pyrrolidine-based organocatalysts are known to be effective in reactions such as aldol (B89426) and Mannich reactions, specific performance data, including yields and enantioselectivities for reactions catalyzed by this specific compound, are not available in the reviewed literature.

Utilization as a Chiral Ligand in Transition Metal-Catalyzed Reactions

The use of chiral ligands is a cornerstone of asymmetric transition metal catalysis. The bifunctional nature of the (S)-3-(pyrrolidin-2-yl)benzoic acid structure, with both a secondary amine and a carboxylic acid, suggests its potential to act as a bidentate ligand for various transition metals.

Design and Synthesis of Metal Complexes Incorporating the Pyrrolidine-Benzoic Acid Structure

No specific studies detailing the design and synthesis of transition metal complexes explicitly incorporating (S)-3-(Pyrrolidin-2-yl)benzoic acid as a ligand were identified. The general synthesis of metal complexes with similar amino acid-derived ligands often involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. Characterization of such complexes would typically involve techniques like FT-IR, NMR spectroscopy, and X-ray crystallography to confirm the coordination mode of the ligand to the metal center. However, for this specific compound, such characterization data is not present in the available literature.

Assessment of Ligand Performance in Asymmetric Catalysis

Consequently, without reports on the synthesis of its metal complexes, there is no corresponding assessment of the ligand's performance in asymmetric catalysis. A proper evaluation would require testing these complexes in benchmark asymmetric reactions (e.g., asymmetric hydrogenation, allylic alkylation, or cyclopropanation) and reporting key performance indicators.

Table of Reaction Performance Data

Structure Activity Relationship Sar and Molecular Design Studies Involving the Chemical Compound

Structure-Guided Design Principles for Derivatives

The design of derivatives based on the (S)-3-(pyrrolidin-2-yl)benzoic acid core is a meticulous process that leverages an understanding of molecular interactions at the target's binding site.

The rational design of analogues often begins with a parent scaffold known to interact with a specific biological target. For instance, the structurally similar compound, (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, was discovered through a rational design process to be an antagonist of ionotropic glutamate receptors (iGluRs), particularly kainic acid (KA) receptor subtypes. scispace.com This design leverages the known pharmacophoric requirements for iGluR ligands, where an acidic group (like the benzoic acid) and an amino acid scaffold (the pyrrolidine (B122466) ring) are crucial for binding.

The design principles for such analogues focus on:

Pharmacophore Mimicry : The pyrrolidine ring acts as a constrained amino acid analogue, positioning the acidic benzoic acid moiety in a specific spatial orientation to interact with receptor binding pockets.

Substituent Effects : Introducing substituents onto the benzoic acid ring can modulate potency, selectivity, and pharmacokinetic properties. The placement and nature of these substituents are chosen to exploit specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding site. icm.edu.pl

Stereochemistry : The (S)-configuration of the pyrrolidine ring is critical. Stereochemistry dictates the three-dimensional arrangement of the substituent, which is fundamental for enantioselective recognition by chiral protein targets.

The pyrrolidine ring is not planar and can adopt various "puckered" conformations, typically described as Cγ-exo and Cγ-endo envelope conformers. nih.gov This conformational flexibility, or pseudorotation, significantly influences the orientation of the 3-positioned benzoic acid group. The specific pucker of the ring determines the spatial relationship between the carboxylic acid group and the pyrrolidine's nitrogen atom, which can be critical for fitting into a binding site. sigmaaldrich.com

Computational studies on pyrrolidine derivatives underscore the importance of thorough conformational sampling, as small energy differences between conformers can lead to different binding modes. researchgate.net The preferred conformation can be influenced by substituents on the ring. For example, sterically demanding groups can lock the ring into a specific pucker, thereby reducing conformational flexibility and potentially increasing binding affinity by lowering the entropic penalty of binding. nih.gov This principle is a key strategy in structure-based drug design to create more rigid, potent, and selective ligands.

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Investigations

QSAR and SAR studies systematically investigate how changes in a molecule's structure affect its biological activity, providing crucial insights for optimization. While specific QSAR models for (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride are not publicly detailed, extensive SAR studies on highly analogous compounds offer valuable predictive information. nih.govnih.gov

Elaborate SAR studies on analogues of the parent scaffold have been conducted to map the requirements for binding to iGluRs. A notable study synthesized forty new analogues of a closely related scaffold, 2,3-trans-3-carboxy-3-phenylproline, and evaluated their activity at various NMDA receptor subtypes. nih.gov

This research demonstrated a clear correlation between structural changes and biological activity. For example, adding substituents to the 5'-position of the phenyl ring was found to be a general trend for inducing selectivity for NMDA receptors. nih.gov The data from such studies allow for the construction of models that correlate specific structural features with binding affinity, guiding the design of more potent and selective compounds.

The following table, derived from SAR studies on analogous (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid derivatives, illustrates how modifications to the phenyl ring impact binding affinity at the GluN1/GluN2A NMDA receptor subtype. nih.gov

| Compound Analogue | Modification (Substituent at Phenyl Ring) | Binding Affinity (Ki) at GluN1/GluN2A (μM) |

|---|---|---|

| Parent Scaffold | None (Hydrogen) | >100 |

| Analogue 1 | 4'-Chloro | 0.86 |

| Analogue 2 | 4'-Methyl | 1.5 |

| Analogue 3 | 4'-Bromo | 0.94 |

| Analogue 4 | 5'-Bromo | 3.8 |

| Analogue 5 | 5'-Methoxy | 11 |

| Analogue 6 | 5'-Nitro | >100 |

The pattern of substitution on the benzoic acid ring has a profound impact on molecular recognition. The position, size, and electronic properties (electron-donating or electron-withdrawing) of substituents dictate how the molecule interacts with the amino acid residues of its target. nih.gov

Key findings from related scaffolds include:

Positional Importance : As seen in the table above, substitution at the 4'-position (para) of the phenyl ring with halogens or small alkyl groups significantly enhances binding affinity for NMDA receptors compared to the unsubstituted parent compound. nih.gov

Hydrophobicity and Size : Introducing bulky hydrophobic groups can enhance binding by occupying hydrophobic pockets within the receptor. For instance, replacing a phenyl ring with a larger naphthalene ring in a series of 2,5-substituted benzoic acid inhibitors led to a notable increase in binding potency. nih.gov

Electronic Effects : The electronic nature of substituents on benzoic acid derivatives is known to influence their binding constants, often correlating with Hammett constants for meta- and para-substituents. nih.gov This suggests that interactions are sensitive to the electron-density distribution in the aromatic ring. For instance, the highly electron-withdrawing 5'-nitro group resulted in a loss of activity, indicating that electronic factors are critical for productive binding. nih.gov

Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies

To optimize properties and explore novel chemical space, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping. niper.gov.inresearchgate.net

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com For the (S)-3-(Pyrrolidin-2-yl)benzoic acid scaffold, potential bioisosteric replacements could include:

Carboxylic Acid Bioisosteres : The benzoic acid group (pKa ~4-5) could be replaced with other acidic moieties like a tetrazole (pKa ~4.5-4.9) or an acyl sulfonamide. These replacements can maintain the necessary acidic interaction with a target while altering properties like lipophilicity, metabolic stability, and cell permeability. drughunter.com

Phenyl Ring Bioisosteres : The phenyl ring can be replaced with other aromatic systems, such as pyridyl or thiophene rings, to modulate metabolic stability or introduce new interaction points. nih.gov

Scaffold hopping is a more drastic approach where the core molecular framework (the scaffold) is replaced with a structurally different one, while preserving the essential three-dimensional arrangement of key functional groups. bhsai.orgnih.gov Starting from the pyrrolidinyl-benzoic acid core, a scaffold hopping strategy could aim to identify novel, structurally distinct cores that place an acidic group and a constrained nitrogen moiety in a similar spatial orientation. This strategy is valuable for discovering new lead compounds with potentially improved properties or for circumventing existing patents. dundee.ac.uk

Theoretical, Computational, and Mechanistic Insights into S 3 Pyrrolidin 2 Yl Benzoic Acid Hydrochloride

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a chiral molecule like (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride, these methods can illuminate its electronic properties, potential as a ligand, and structure-activity relationships.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For this compound, DFT studies would be used to optimize its three-dimensional geometry and compute key electronic descriptors. mdpi.com This analysis reveals regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is an indicator of chemical stability and reactivity. mdpi.com A reactivity profile can be generated by mapping the electrostatic potential onto the electron density surface, identifying sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Electronic Properties Calculated by DFT (Note: The following data is representative of typical DFT outputs for a molecule of this type and is for illustrative purposes only.)

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability and reactivity. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 4.8 D |

| Electrostatic Potential | Maps charge distribution, showing electron-rich (negative) and electron-poor (positive) regions. | Negative potential on carboxyl oxygen; positive potential on amine hydrogen. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is essential for drug discovery, helping to understand and predict the interaction between a potential drug and its biological target. For this compound, docking simulations would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate its binding affinity. The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the complex's behavior over time. researchgate.net MD simulations model the movement of every atom in the system, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetic contributions of various interactions. mdpi.com This can confirm the stability of interactions predicted by docking and reveal conformational changes that may occur upon binding.

Table 2: Illustrative Molecular Docking and Dynamics Results (Note: This table represents typical data from simulation studies and is for illustrative purposes.)

| Parameter | Description | Illustrative Finding |

| Binding Energy (Docking) | The predicted strength of the ligand-receptor interaction from the docking score. | -8.2 kcal/mol |

| Key Interacting Residues | Amino acids in the receptor's active site that form significant bonds with the ligand. | Hydrogen bond with SER-122; Pi-cation interaction with PHE-250. |

| RMSD (MD Simulation) | Root Mean Square Deviation; measures the average change in displacement of atoms, indicating the stability of the complex. | Stable trajectory with RMSD < 2 Å over 100 ns simulation. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | SER-122 H-bond maintained for 85% of the simulation. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations) would be required.

Molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties—are calculated for each compound. researchgate.net Statistical methods are then used to create a mathematical equation that correlates these descriptors with biological activity. A robust QSAR model can predict the activity of new, untested compounds, guiding the design of more potent molecules. researchgate.netnih.gov

Mechanistic Elucidation of Synthetic Pathways and Catalytic Cycles

Understanding the precise mechanism of a chemical reaction is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. For the synthesis of a chiral compound like this compound, mechanistic studies are particularly important.

A common synthetic route to aryl-substituted pyrrolidines involves metal-catalyzed cross-coupling reactions. vulcanchem.com Computational chemistry can be used to model the entire reaction pathway, from reactants to products. This involves identifying and characterizing the structures and energies of all intermediates and, most importantly, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and determines the rate of the reaction. By calculating the geometry and energy of the transition state, chemists can understand the factors that facilitate or hinder the reaction. Techniques like DFT can be used to locate these transient structures, and frequency calculations confirm their identity (a transition state has exactly one imaginary frequency). acs.org This analysis provides a detailed, step-by-step picture of how bonds are formed and broken.

The "(S)" designation in the compound's name indicates a specific three-dimensional arrangement of atoms at the chiral center. Achieving high stereoselectivity is a primary goal in the synthesis of such molecules. Computational studies are invaluable for explaining why one stereoisomer is formed preferentially over another. nih.gov

This is accomplished by modeling the transition states leading to the different possible stereoisomers (e.g., the (S) and (R) products). The difference in the calculated activation energies of these competing transition states can be directly related to the experimentally observed enantiomeric or diastereomeric ratio. acs.orgacs.org For example, analysis might reveal that the preferred transition state is stabilized by favorable steric interactions or specific non-covalent interactions (like hydrogen bonds) that are absent in the transition state leading to the undesired isomer. nih.gov This insight allows for the rational design of catalysts and reaction conditions to enhance the selectivity of the synthesis.

Conformational Analysis and Chirality Maintenance Studies

The three-dimensional structure and stereochemical stability of this compound are pivotal to its function and interaction with biological systems. A comprehensive understanding of its conformational landscape and the factors governing the maintenance of its chirality is essential for rational drug design and development. This section delves into the theoretical and computational approaches used to elucidate these critical aspects.

The conformational flexibility of this compound primarily arises from the non-planar nature of the five-membered pyrrolidine (B122466) ring and the rotational freedom of the bond connecting the pyrrolidine ring to the benzoic acid moiety. The pyrrolidine ring is known to adopt puckered conformations to relieve torsional strain, most commonly described as "envelope" (or "up" and "down") and "twist" forms. nih.govresearchgate.netresearchgate.net The specific pucker adopted is influenced by the nature and position of substituents on the ring. beilstein-journals.orgbeilstein-journals.org

In the case of this compound, the benzoic acid group at the C2 position significantly influences the conformational preference of the pyrrolidine ring. Computational studies on similar substituted pyrrolidine systems suggest that the substituents will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. beilstein-journals.orgbeilstein-journals.org The two primary envelope conformations for the pyrrolidine ring are often designated as C(γ)-exo (down pucker) and C(γ)-endo (up pucker), referring to the displacement of the C4 atom relative to the plane defined by the other four ring atoms.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative energies of these conformers. beilstein-journals.org While specific computational data for this compound is not extensively published, analogies can be drawn from studies on proline and its derivatives. nih.govnih.gov These studies reveal that the energy barrier between different puckered forms is relatively low, allowing for rapid interconversion at room temperature. However, the presence of substituents can stabilize one conformation over others.

The following interactive table illustrates a hypothetical energy landscape of the pyrrolidine ring conformations in this compound, based on general principles of stereochemistry.

| Conformation | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) | Key Stabilizing/Destabilizing Interactions |

| C(γ)-exo (Down) | -20° to -30° | 0.00 | 65 | Pseudo-equatorial position of the benzoic acid group minimizes steric strain. |

| C(γ)-endo (Up) | +20° to +30° | 0.85 | 30 | Increased steric interaction between the benzoic acid group and the ring hydrogens. |

| Twist (T) | Variable | 1.50 | 5 | Intermediate conformation with higher torsional strain. |

Note: The data in this table is illustrative and based on general principles of pyrrolidine ring puckering. Specific values for this compound would require dedicated computational studies.

Chirality Maintenance

The (S)-configuration at the C2 position of the pyrrolidine ring is a critical determinant of the molecule's biological activity. Therefore, understanding the mechanisms that ensure the maintenance of this chirality is of paramount importance. The primary mechanism for the loss of chirality would be racemization, which in this case would require the breaking and reforming of the C2-H bond.

Under normal physiological conditions, the C-H bond is stable, and spontaneous racemization is highly unlikely. The energy barrier for the deprotonation of the C2 carbon, which would be the initial step in a potential racemization pathway, is significantly high. Computational studies on similar chiral centers confirm that a substantial input of energy or the presence of a strong base would be required to facilitate such a process.

Furthermore, the stereoelectronic effects within the molecule contribute to the stability of the chiral center. beilstein-journals.orgnih.gov The specific arrangement of the substituents on the pyrrolidine ring creates a defined electronic environment that favors the (S)-configuration. Any deviation from this configuration would lead to a higher energy state due to unfavorable steric and electronic interactions. The rigidity of the ring structure, although conformationally flexible, also contributes to locking the stereocenter in its designated configuration. rsc.org

Future Perspectives and Emerging Research Directions for S 3 Pyrrolidin 2 Yl Benzoic Acid Hydrochloride

Innovations in Sustainable Synthesis and Green Chemistry Principles

The future of synthesizing (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride and its derivatives is increasingly geared towards sustainable and green chemistry principles. Traditional multi-step syntheses are often inefficient, generating significant waste. Modern approaches aim to mitigate this through improved atom economy and reduced environmental impact.

Key innovations include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly accelerate reaction times, increase yields, and enhance synthetic efficiency in the creation of pyrrolidine (B122466) derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance using high-speed ball milling, represents a sustainable approach by eliminating solvent waste and often leading to shorter reaction times and higher stereoselectivity. mdpi.com

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, facilitates more efficient and selective syntheses. researchgate.netorganic-chemistry.org For example, rhodium-catalyzed reactions using O-benzoylhydroxylamines as alkyl nitrene precursors can produce various pyrrolidines in high yields. organic-chemistry.org

Transition-Metal-Free Synthesis: The use of molecular iodine (I₂) as the sole oxidant for direct δ-amination of sp³ C-H bonds provides a facile and efficient route to pyrrolidines without the need for transition metals. organic-chemistry.org

These green methodologies are pivotal for the environmentally responsible production of complex chiral molecules for the pharmaceutical industry. nih.govresearchgate.net

Advanced Analytical Techniques for Comprehensive Characterization of Derivatives

As more complex derivatives of this compound are synthesized, advanced analytical techniques become crucial for their comprehensive characterization, particularly for ensuring enantiomeric purity, which is vital for therapeutic efficacy and safety. americanpharmaceuticalreview.comnih.gov

The primary analytical methods for chiral separation and analysis include:

High-Performance Liquid Chromatography (HPLC): HPLC, especially with chiral stationary phases (CSPs), is the standard for separating enantiomers. americanpharmaceuticalreview.comresearchgate.net It offers versatility across reverse-phase, normal-phase, and supercritical fluid modes. americanpharmaceuticalreview.com

Capillary Electrophoresis (CE): CE is a powerful complementary technique known for its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents, aligning well with green analytical chemistry principles. americanpharmaceuticalreview.comnih.gov

Mass Spectrometry (MS): When coupled with separation techniques like HPLC or CE (e.g., LC-MS/MS), mass spectrometry provides exceptional selectivity and sensitivity. americanpharmaceuticalreview.comacs.org This combination is highly effective for analyzing chiral drugs in complex biological matrices by eliminating interference. americanpharmaceuticalreview.com

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This technique can separate diastereomers formed through derivatization, offering another high-resolution method for enantiomer analysis. acs.org

Future advancements will likely focus on developing novel chiral selectors and integrating techniques like microfluidics to improve resolution and speed. americanpharmaceuticalreview.comacs.org

| Analytical Technique | Key Advantages for Chiral Analysis | Common Application |

| Chiral HPLC | High resolution, versatility, well-established. americanpharmaceuticalreview.comresearchgate.net | Gold standard for enantiomeric purity determination in pharmaceuticals. americanpharmaceuticalreview.com |

| Capillary Electrophoresis (CE) | High efficiency, rapid analysis, low sample/reagent use. americanpharmaceuticalreview.comnih.gov | Analysis of chiral drugs and their metabolism. nih.gov |

| LC-MS/MS | Exceptional selectivity and sensitivity, eliminates interference. americanpharmaceuticalreview.com | Analyzing chiral compounds in biological samples (e.g., blood, plasma). americanpharmaceuticalreview.com |

| IM-MS | High-resolution separation of derivatized enantiomers (diastereomers). acs.org | Advanced structural characterization of chiral molecules. acs.org |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery of new drugs based on the this compound scaffold can be dramatically accelerated by integrating automated synthesis with high-throughput screening (HTS). youtube.com This synergy allows for the rapid creation and evaluation of large, diverse libraries of compounds.

Automated Synthesis: Robotic platforms can perform iterative homologation reactions to grow carbon chains with precise control over stereochemistry, enabling the assembly-line synthesis of complex chiral molecules. chemrxiv.org This approach is compatible with solid-phase peptide synthesis (SPPS) protocols, allowing for the automated creation of peptide-peptoid hybrids. frontiersin.org The use of pre-synthesized chiral building blocks is essential for this process. nih.govenamine.net

High-Throughput Screening (HTS): HTS platforms utilize state-of-the-art robotics to test millions of compounds against a specific biological target in a short period. youtube.com This process can quickly identify "hits" from a compound library. For instance, an encoded screening of a pyrrolidine library successfully identified potent inhibitors of the angiotensin-converting enzyme (ACE), demonstrating the efficiency of this approach in extracting detailed structure-activity relationship (SAR) data. pnas.org

The combination of these technologies streamlines the early stages of drug discovery, moving from initial concept to lead identification with greater speed and efficiency. youtube.compnas.org

Exploration in Unconventional Catalysis and Materials Science Applications

The unique structural and chiral properties of pyrrolidine derivatives extend their utility beyond pharmaceuticals into catalysis and materials science.

Organocatalysis: The pyrrolidine scaffold is a key component of many effective organocatalysts, particularly in asymmetric synthesis. nih.gov Proline and its derivatives are well-known for catalyzing various enantioselective reactions, such as aldol (B89426) and Michael reactions. mdpi.com Future research could explore derivatives of this compound as novel catalysts or ligands for transition metals. nih.gov

Materials Science: Pyrrolidinone derivatives have been used as auxiliary agents to enhance the properties of polymers, coatings, and composite materials. nbinno.com They can improve the mechanical, thermal, and chemical resistance of materials. nbinno.com Chiral pyrrolidine units have also been incorporated into siliceous frameworks to create chiral mesoporous hybrid materials, which could have applications in enantioselective separations or catalysis. researchgate.net The development of pyrrole (B145914) derivatives has also found use in semiconductor materials and chemical sensors. researchgate.net

Multicomponent Reactions for Enhanced Synthetic Efficiency and Structural Diversity

Multicomponent reactions (MCRs) are powerful tools for synthesizing complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. tandfonline.comresearchgate.net This approach offers significant advantages over traditional linear syntheses, including higher efficiency, reduced waste, and the ability to generate vast structural diversity. tandfonline.com

Key MCRs for pyrrolidine synthesis include:

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with olefins is a classic and effective method for constructing the pyrrolidine ring. nih.govtandfonline.com This reaction can be used to generate highly functionalized and stereochemically complex pyrrolidines. nih.gov

Ugi Four-Component Reaction (U-4CR): The Ugi reaction can be followed by a secondary transformation, such as a palladium-mediated cyclization, to convert the acyclic product into a highly functionalized N-acyl-2-vinylpyrrolidine. acs.org

Diastereoselective MCRs: Lewis acid-catalyzed MCRs, for example using Titanium(IV) chloride (TiCl₄), can create multiple contiguous stereocenters in a single operation, affording highly substituted pyrrolidines with excellent diastereoselectivity. acs.orgnih.gov

MCRs are considered a promising technique for sustainable organic synthesis and are widely used to produce large libraries of heterocyclic compounds for pharmaceutical applications. tandfonline.comresearchgate.net

Development of Advanced Computational Tools for Predictive Design

Computational chemistry offers powerful tools for designing and optimizing novel derivatives of this compound before their synthesis. researchgate.net These in silico methods can predict molecular properties, binding affinities, and potential biological activity, thereby saving significant time and resources.

Fragment-Based Drug Discovery (FBDD): Computational approaches are used to design fragment libraries. Pyrrolidine-based fragments are particularly valuable as they provide excellent three-dimensional (3D) structural diversity and can be designed to have favorable physicochemical properties (e.g., Rule of Three). nih.gov

Molecular Docking and Simulation: These techniques are used to predict how a molecule will bind to a biological target, such as a protein receptor. Molecular docking was used to study the interaction of pyrrolidine derivatives with pancreatic lipase, helping to explain their inhibitory activity. mdpi.com

Structure-Activity Relationship (SAR) Modeling: Computational tools can help build models that correlate a molecule's structure with its biological activity. This was demonstrated in the design of potent CXCR4 antagonists based on a pyrrolidine scaffold, where computational design informed the synthesis and optimization of lead compounds. nih.gov

The integration of these computational methods allows for a more rational and targeted approach to drug design, guiding the synthesis of molecules with a higher probability of desired biological activity. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with benzoic acid precursors under controlled conditions. For example, analogous compounds like 3-(Piperidin-4-yloxy)benzoic acid hydrochloride are synthesized via nucleophilic substitution or amidation reactions, requiring anhydrous conditions and catalysts like HATU or DCC . Optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time to maximize yield. Chiral resolution may involve enantioselective crystallization or enzymatic methods to retain the (S)-configuration .

Q. What analytical techniques confirm the identity and purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .

- NMR : Confirm structure via H and C NMR, focusing on pyrrolidine ring protons (δ 1.5–3.5 ppm) and carboxylic acid signals (δ ~170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (e.g., CHClNO) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store as a lyophilized powder at -20°C in airtight, moisture-proof containers. In solution, use anhydrous DMSO or ethanol and store at -80°C to prevent hydrolysis or racemization . Stability under varying pH can be tested via accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) followed by HPLC analysis .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : Enantiomeric specificity can be studied using:

- Chiral HPLC : Compare retention times of (S)- and (R)-isomers to assess enantiopurity .

- Enzyme Assays : Test inhibitory effects on target enzymes (e.g., proteases or kinases) using both enantiomers. For example, pyrrolidine derivatives often exhibit stereospecific binding to enzymes involved in neurotransmitter regulation .

- Molecular Docking : Model interactions between the (S)-isomer and active sites using software like AutoDock .

Q. What strategies address discrepancies in bioactivity data across studies involving this compound?

- Methodological Answer :

- Batch Analysis : Compare purity, stereochemistry, and salt forms (e.g., hydrochloride vs. free base) between studies using LC-MS and elemental analysis .

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables. For example, variations in cell permeability due to hydrochloride salt solubility may explain divergent results .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding vendor-specific data like ) to identify trends .

Q. How can metabolic stability and toxicity be evaluated for this compound in preclinical studies?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes or hepatocytes to measure metabolic half-life (t) and identify metabolites via UPLC-QTOF .

- Cytotoxicity Assays : Screen against HEK293 or HepG2 cells using MTT assays. Compare IC values to related compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) to assess structure-activity relationships .

- In Vivo Pharmacokinetics : Administer via intravenous/oral routes in rodent models and quantify plasma concentrations using LC-MS/MS .

Q. What computational tools predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP/D Calculations : Use software like ChemAxon or MOE to estimate partition coefficients and solubility .

- pKa Prediction : Tools like MarvinSketch predict ionization states at physiological pH, critical for modeling membrane permeability .

- ADMET Profiling : Platforms like SwissADME evaluate absorption, distribution, and toxicity risks based on structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.